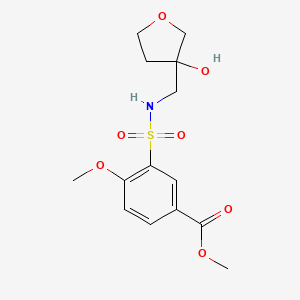
methyl 3-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of the tetrahydrofuran group could potentially impart interesting reactivity or biological activity to the molecule .
Molecular Structure Analysis
The molecule contains a tetrahydrofuran ring, a sulfonamide group, and a methoxybenzoate group . These groups could potentially engage in a variety of interactions in a biological context.Chemical Reactions Analysis
Tetrahydrofurans can participate in a variety of reactions, including oxidations and ring-opening reactions . Sulfonamides are generally stable but can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any chiral centers .Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
The research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including compounds with methoxybenzoate moieties, has shown promising applications in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy. These features indicate the potential of such compounds as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Substrate Interactions
Studies on 4-methoxybenzoate monooxygenase systems from Pseudomonas putida have explored the interactions of substrates with enzyme systems, focusing on demethylation and hydroxylation reactions. These enzyme systems, which involve an iron-containing flavoprotein and an iron-sulphur protein, show specificity for para-substituted benzoic acid derivatives, indicating the importance of methoxybenzoate compounds in microbial metabolic processes (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Chemical Synthesis and Reactivity
In the field of organic chemistry, compounds with methoxybenzoate groups have been used as key intermediates in synthesizing complex molecules. For example, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline from methyl 2-azido-5-bromobenzoate and its subsequent reactions highlight the role of methoxybenzoate derivatives in facilitating novel organic transformations. Such research underscores the versatility and reactivity of methoxybenzoate compounds in synthetic organic chemistry (Pokhodylo & Obushak, 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[(3-hydroxyoxolan-3-yl)methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-20-11-4-3-10(13(16)21-2)7-12(11)23(18,19)15-8-14(17)5-6-22-9-14/h3-4,7,15,17H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBAWMNMRGAECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

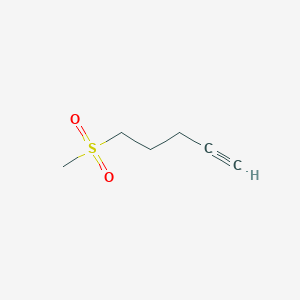
![1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2603111.png)
![3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2603112.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2603113.png)
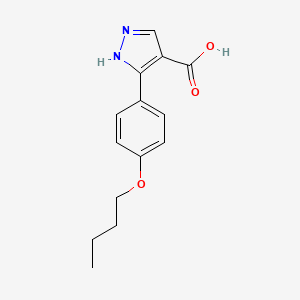
![Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2603120.png)

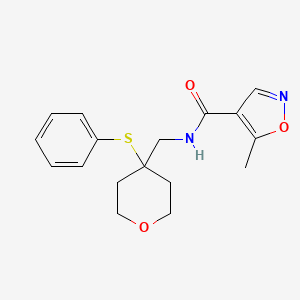
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2603124.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2603126.png)
![(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2603127.png)
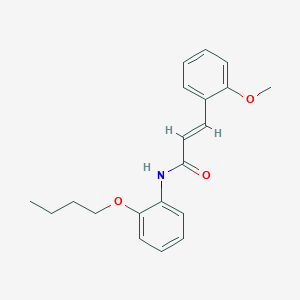

![[2-(5-Methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2603131.png)